N-[2-methoxy-5-(methylsulfamoyl)phenyl]-4-methylbenzamide
Description
N-[2-methoxy-5-(methylsulfamoyl)phenyl]-4-methylbenzamide is an organic compound characterized by its unique chemical structure. This compound is known for its potential applications in various fields, including chemistry, biology, and medicine. Its molecular formula is C15H17N2O4S, and it is often studied for its reactivity and potential therapeutic uses.
Properties
IUPAC Name |
N-[2-methoxy-5-(methylsulfamoyl)phenyl]-4-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S/c1-11-4-6-12(7-5-11)16(19)18-14-10-13(23(20,21)17-2)8-9-15(14)22-3/h4-10,17H,1-3H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQDPWJDBXPZFKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)S(=O)(=O)NC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-methoxy-5-(methylsulfamoyl)phenyl]-4-methylbenzamide typically involves multiple steps. One common method starts with the preparation of the intermediate, 2-methoxy-5-(methylsulfamoyl)phenylboronic acid. This intermediate is then subjected to a coupling reaction with 4-methylbenzoyl chloride under specific conditions to yield the final product. The reaction conditions often include the use of a palladium catalyst and a base such as potassium carbonate in an organic solvent like toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-methoxy-5-(methylsulfamoyl)phenyl]-4-methylbenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonamide group, using reagents such as sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products
The major products formed from these reactions include sulfone derivatives, amine derivatives, and substituted benzamides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[2-methoxy-5-(methylsulfamoyl)phenyl]-4-methylbenzamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of specific hydrolases.
Medicine: Research is ongoing to explore its potential therapeutic uses, including its role as an anti-inflammatory agent and its potential in cancer treatment.
Mechanism of Action
The mechanism of action of N-[2-methoxy-5-(methylsulfamoyl)phenyl]-4-methylbenzamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit fumarate hydratase, an enzyme involved in the citric acid cycle. This inhibition occurs through binding to an allosteric site, leading to conformational changes that reduce the enzyme’s activity . The compound’s sulfonamide group plays a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-methoxy-5-(N-methylsulfamoyl)phenylboronic acid: Shares a similar sulfonamide group but differs in its boronic acid functionality.
Methyl 5-(aminosulfonyl)-2-methoxybenzoate: Similar in structure but contains a methoxycarbonyl group instead of a benzamide group.
Uniqueness
N-[2-methoxy-5-(methylsulfamoyl)phenyl]-4-methylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit specific enzymes and its potential therapeutic applications set it apart from other similar compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
